

# SPH5030: A Selective, Potent, and Irreversible HER2 Inhibitor for Cancer Therapy

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## Compound of Interest

Compound Name: SPH5030

Cat. No.: B12411692

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## An In-depth Technical Guide for Researchers and Drug Development Professionals

**Introduction:** The human epidermal growth factor receptor 2 (HER2), a member of the ErbB family of receptor tyrosine kinases, is a critical driver in the pathogenesis of several cancers, most notably a subset of breast and gastric cancers.[1] Overexpression or amplification of the ERBB2 gene leads to constitutive activation of downstream signaling pathways, promoting cell proliferation, survival, and metastasis.[1] While HER2-targeted therapies have revolutionized the treatment landscape for these malignancies, acquired resistance and off-target toxicities of existing agents remain significant clinical challenges.[2] **SPH5030** is an orally bioavailable, irreversible tyrosine kinase inhibitor (TKI) designed to selectively and potently target both wild-type and mutant forms of HER2, offering a promising next-generation therapeutic strategy.[2][3]

**Mechanism of Action:** **SPH5030** is a novel TKI developed through a molecular hybridization strategy, incorporating structural features of both tucatinib and pyrotinib.[4] This design confers the advantages of high target selectivity and irreversible inhibition.[4] **SPH5030** covalently binds to the ATP-binding pocket of the HER2 kinase domain, leading to a sustained and irreversible blockade of its catalytic activity.[2][3] This, in turn, inhibits HER2-mediated downstream signaling pathways, primarily the PI3K/AKT/mTOR and RAS/MAPK pathways, ultimately resulting in the suppression of tumor cell growth and proliferation.[1][2]

## Preclinical Data

## In Vitro Potency and Selectivity

**SPH5030** has demonstrated potent inhibitory activity against wild-type HER2 and various HER2 mutants.[2] Notably, it exhibits significantly higher selectivity for HER2 over the epidermal growth factor receptor (EGFR), which is a common off-target of other HER2 TKIs and is associated with toxicities such as skin rash and diarrhea.[2] The inhibitory activity of **SPH5030** has been evaluated in both enzymatic and cell-based assays.

Target/Cell Line	IC50 (nM)	Assay Type
HER2 (WT)	3.51	Enzymatic
EGFR (WT)	8.13	Enzymatic
NCI-N87 (HER2+)	1.09	Cell Proliferation
BT-474 (HER2+)	2.01	Cell Proliferation
SK-BR-3 (HER2+)	20.09	Cell Proliferation
BaF3 (HER2 mutant)	6.3	Cell Proliferation

Table 1: In Vitro Inhibitory  
Activity of SPH5030.[2]

## In Vivo Efficacy in Xenograft Models

The anti-tumor efficacy of **SPH5030** has been demonstrated in preclinical xenograft models of HER2-positive cancer. In mice bearing tumors derived from HER2-overexpressing cell lines, oral administration of **SPH5030** resulted in significant, dose-dependent tumor growth inhibition.[2] Furthermore, **SPH5030** has shown potent activity in xenograft models harboring HER2 mutations, including the A775\_G776insYVMA mutation, where it outperformed other HER2 inhibitors like neratinib and pyrotinib.[2]

## Pharmacokinetics

Preclinical pharmacokinetic studies in mice and rats have shown that **SPH5030** possesses favorable drug-like properties, including good oral bioavailability.[2]

Species	Administration	Bioavailability (F%)
Mouse	Oral	87.66%
Rat	Oral	71.35%

Table 2: Oral Bioavailability of SPH5030 in Preclinical Models.[\[2\]](#)

## Clinical Development

**SPH5030** is currently being evaluated in clinical trials for the treatment of patients with HER2-positive advanced solid tumors. A Phase 1a, open-label, dose-escalation study (NCT05245058) was conducted to assess the safety, pharmacokinetics, and preliminary efficacy of **SPH5030**.[\[4\]](#)

### Phase 1a Study (NCT05245058) Overview

- Design: 3+3 dose-escalation with six dose levels (50, 100, 200, 300, 400, 600 mg) administered orally once daily.[\[4\]](#)
- Patient Population: Patients with HER2-positive advanced solid tumors, predominantly breast cancer and colorectal cancer, who were heavily pretreated.[\[4\]](#)
- Safety: **SPH5030** was generally well-tolerated. The most common treatment-related adverse events (TRAEs) were diarrhea, increased creatinine, hypokalemia, and fatigue. A dose-limiting toxicity (DLT) of Grade 3 diarrhea was observed in one patient at the 600 mg dose.[\[4\]](#)
- Pharmacokinetics: Plasma exposure of **SPH5030** increased proportionally with the dose, with absorption reaching a plateau between 400 and 600 mg.[\[4\]](#)
- Efficacy: Promising preliminary anti-tumor activity was observed. Of the 28 evaluable patients, 21.4% achieved a partial response (PR), and the disease control rate (DCR) was 78.6%.[\[4\]](#)

Dose Level (mg)	Objective Response Rate (ORR)
All evaluable patients	21.4%
600	50.0%

Table 3: Preliminary Efficacy of SPH5030 in a Phase 1a Study.[\[4\]](#)

## Experimental Protocols

### In Vitro Kinase Inhibition Assay (Illustrative Protocol)

- Objective: To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of **SPH5030** against HER2 and other kinases.
- Materials: Recombinant human HER2 and EGFR kinase enzymes, ATP, appropriate peptide substrate, **SPH5030**, kinase assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).
- Procedure:
  1. Prepare serial dilutions of **SPH5030** in DMSO.
  2. In a 384-well plate, add the kinase enzyme, the peptide substrate, and the diluted **SPH5030**.
  3. Initiate the kinase reaction by adding ATP.
  4. Incubate the plate at room temperature for a specified time (e.g., 1 hour).
  5. Stop the reaction and measure the kinase activity using a luminescence-based detection reagent that quantifies the amount of ADP produced.
  6. Plot the percentage of kinase inhibition against the logarithm of the **SPH5030** concentration and fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value.

## Cell Proliferation Assay (Illustrative Protocol)

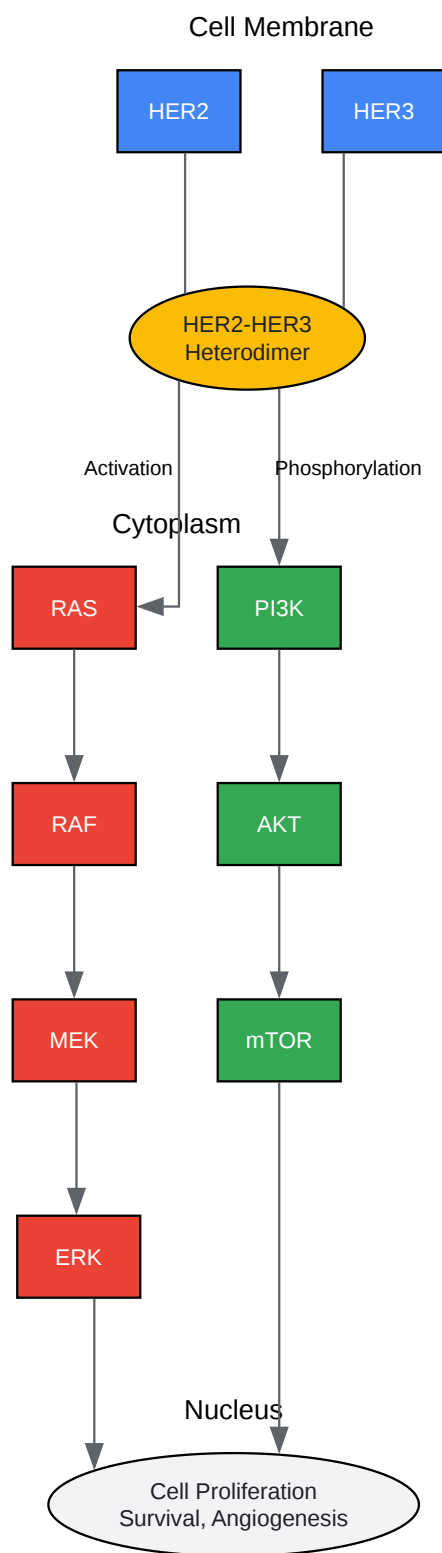
- Objective: To assess the effect of **SPH5030** on the proliferation of HER2-positive cancer cell lines.
- Materials: HER2-positive cancer cell lines (e.g., NCI-N87, BT-474, SK-BR-3), complete cell culture medium, **SPH5030**, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
- Procedure:
  1. Seed the cells in a 96-well plate and allow them to attach overnight.
  2. Treat the cells with serial dilutions of **SPH5030** for 72 hours.
  3. Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
  4. Measure the luminescence, which is proportional to the number of viable cells.
  5. Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells and determine the IC50 value by non-linear regression analysis.

## In Vivo Xenograft Tumor Model (Illustrative Protocol)

- Objective: To evaluate the in vivo anti-tumor efficacy of **SPH5030**.
- Materials: Immunocompromised mice (e.g., nude or NSG mice), HER2-positive cancer cell line (e.g., NCI-N87), Matrigel, **SPH5030**, and a suitable vehicle for oral administration.
- Procedure:
  1. Subcutaneously implant a mixture of cancer cells and Matrigel into the flank of each mouse.
  2. Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm<sup>3</sup>).
  3. Randomize the mice into vehicle control and **SPH5030** treatment groups.

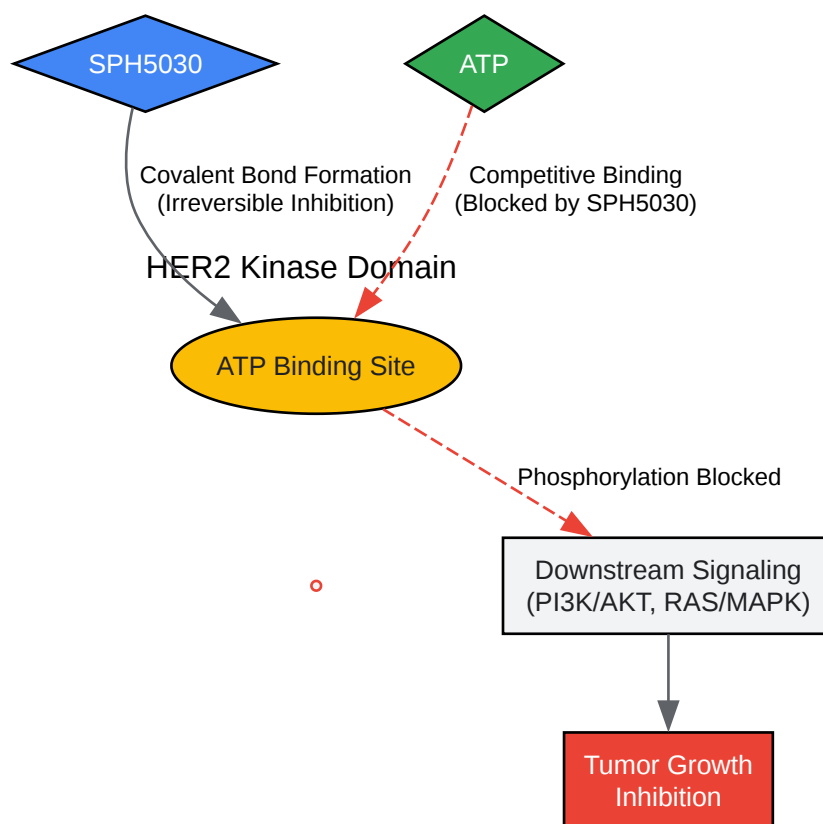
4. Administer **SPH5030** orally once daily at predetermined dose levels.
5. Measure tumor volume with calipers at regular intervals (e.g., twice weekly).
6. Monitor the body weight of the mice as an indicator of toxicity.
7. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

## Visualizations



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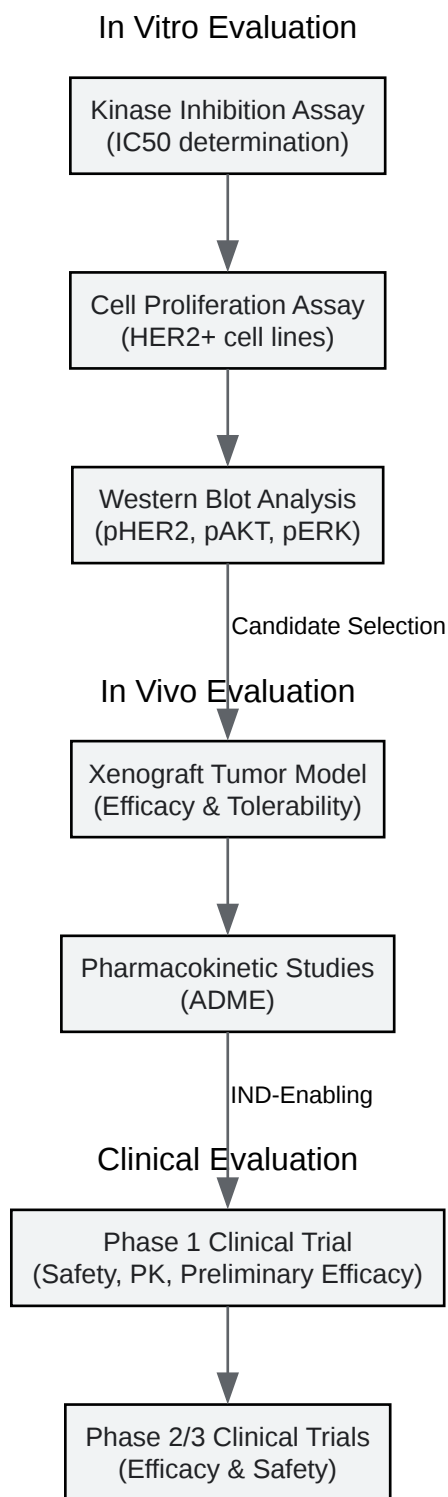
Caption: Simplified HER2 signaling pathway leading to cell proliferation and survival.



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Caption: Mechanism of irreversible inhibition of HER2 by **SPH5030**.





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Caption: General experimental workflow for the evaluation of a HER2 inhibitor.

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